溴代-PEG2-酸

描述

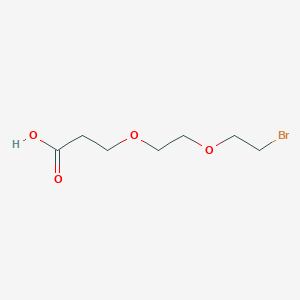

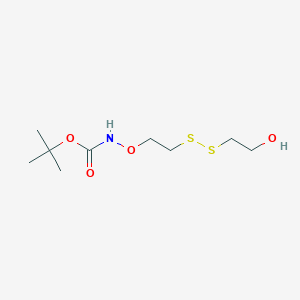

Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Synthesis Analysis

Bromo-PEG2-acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .Molecular Structure Analysis

The molecular structure of Bromo-PEG2-acid consists of a bromo group at one end and a carboxyl group at the other . The compound contains two PEG units to help improve solubility .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG2-acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Bromo-PEG2-acid has an empirical formula of C7H13BrO4 . Its molecular weight is 241.08 . It is a liquid at room temperature and is stored at -20°C .科学研究应用

液相衍生物合成

溴代-PEG2-酸用于液相合成方法。例如,使用 PEG 结合的 2-溴代-2-甲基丙酸酯合成了高收率和高纯度的 2-甲基-2-芳氧基丙酸衍生物,这表明 PEG 衍生物在促进高效合成工艺中的潜力 (Huang et al., 2007)。

溴代-聚乙二醇-单甲基丙烯酸酯的合成

溴代-PEG2-酸参与溴代-聚乙二醇-单甲基丙烯酸酯的合成,展示了其在创造具有潜在应用于各个领域的聚合物中的作用 (张海浪,2006)。

催化和反应介质应用

铃木反应的催化剂

PEG 衍生物(如溴代-PEG2-酸)用于催化过程。例如,它们参与水中芳基溴化物的铃木反应,展示了 PEG 衍生物在通过提供高产率和促进催化剂回收来促进绿色化学中的作用 (Jiang & Ragauskas, 2006)。

PEG400 作为反应介质

可以与溴代-PEG2-酸衍生物关联的 PEG400 被用作缩合氨基吡啶与 α-溴代酮等反应的介质,突出了其在优化反应条件和高效生成所需产物中的效用 (Hiebel et al., 2014)。

嵌段共聚物制备

嵌段共聚物的制备

溴代-PEG2-酸用于通过狄尔斯-阿尔德反应等反应制备双嵌段共聚物。这表明了其在聚合物化学和材料科学领域的意义,在此领域中它有助于创造具有特定性质和应用的聚合物 (Durmaz et al., 2006)。

作用机制

Target of Action

Bromo-PEG2-acid is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It is often incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation .

Mode of Action

Bromo-PEG2-acid contains a bromide group at one end and a carboxylic acid at the other . The bromide group is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Pathways

The exact biochemical pathways affected by Bromo-PEG2-acid are dependent on the specific targets it is conjugated with. It is known that it can be used to create protac molecules . PROTAC molecules work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Pharmacokinetics

The pharmacokinetics of Bromo-PEG2-acid are largely determined by its PEGylation. PEGylation is a process that attaches polyethylene glycol (PEG) to molecules and drugs to improve their solubility, stability, and safety . The hydrophilic PEG spacer in Bromo-PEG2-acid increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of Bromo-PEG2-acid’s action is largely dependent on the specific molecules it is conjugated with. When used to create protac molecules, the result is the targeted degradation of specific proteins .

Action Environment

The action of Bromo-PEG2-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid group . Additionally, the temperature can influence the rate of the reactions it is involved in . It is recommended to store Bromo-PEG2-acid at -20°C to maintain its stability .

安全和危害

未来方向

Bromo-PEG2-acid has potential applications in the field of chemical biology and medicinal chemistry . It can be used for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds that require ligation . Examples of future applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

属性

IUPAC Name |

3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBKJLCKKPYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG2-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)